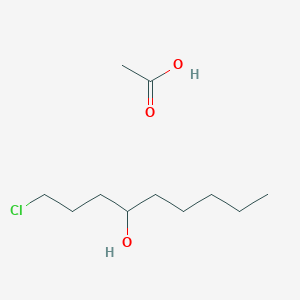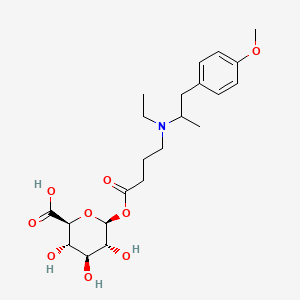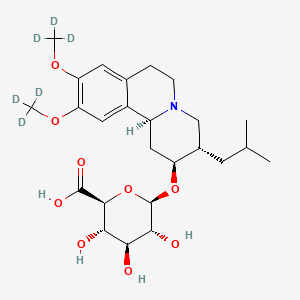
3-chloro-4-(cyclopentyloxy)Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(cyclopentyloxy)Benzoic acid is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a cyclopentyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(cyclopentyloxy)Benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Chlorination: The benzoic acid undergoes chlorination at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopentyloxy Substitution: The chlorinated benzoic acid is then reacted with cyclopentanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopentyloxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-(cyclopentyloxy)Benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Esters: Esterification yields esters of this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(cyclopentyloxy)Benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-4-(cyclopentyloxy)Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
4-chlorobenzoic acid: Lacks the cyclopentyloxy group, making it less complex.
3-chlorobenzoic acid: Similar but lacks the substitution at the 4-position.
Uniqueness
3-chloro-4-(cyclopentyloxy)Benzoic acid is unique due to the presence of both a chlorine atom and a cyclopentyloxy group on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
161622-22-6 |
|---|---|
Molekularformel |
C12H13ClO3 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
3-chloro-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI-Schlüssel |
HFAYKRFODVXQIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)






![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)




![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
